5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Description
Historical Development and Classification of Triazolopyridines
The discovery of triazolopyridines dates to the mid-20th century, with early studies focusing on their synthesis via cyclocondensation reactions between aminopyridines and nitrous acid or its equivalents. The compound class gained prominence in the 1960s when researchers recognized its structural resemblance to purines, enabling applications in antiviral and anticancer drug development.
Classification is based on:
- Ring fusion patterns : The triazole ring (1,2,3-triazole) may fuse to the pyridine at positions 4,5-c (as in the target compound) or other configurations (e.g., 1,5-a).
- Saturation degree : Fully aromatic systems (e.g., 1H-triazolo[4,5-c]pyridine) versus partially saturated variants like tetrahydrotriazolopyridines.
- Functionalization : Substituents such as carboxylic acids or tert-butoxycarbonyl (Boc) groups modulate reactivity and biological activity.
The target compound exemplifies a tetrahydrotriazolopyridine , where the pyridine ring is partially saturated, reducing aromaticity and enhancing conformational flexibility for molecular interactions.
Nomenclature Systems for Fused Triazole-Pyridine Ring Systems
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocycles follows specific rules:
- Parent ring selection : The pyridine ring is prioritized due to its larger π-electron system.
- Fusion notation : The notation [4,5-c] indicates that atoms 4 and 5 of the triazole ring are fused to atoms c and d of the pyridine.
- Substituent numbering : The Boc group at position 5 and the carboxylic acid at position 7 are assigned based on the pyridine numbering.
For 5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine-7-carboxylic acid :
Privileged Structures: Triazolopyridines in Chemical Research
Triazolopyridines are privileged scaffolds due to their ability to interact with diverse biological targets. Key applications include:
- Enzyme inhibition : Triazolopyridines serve as inhibitors for histone demethylases (e.g., KDM4A) and tyrosyl-DNA phosphodiesterases (TDP2).
- Receptor modulation : Derivatives act as metabotropic glutamate receptor (mGlu5) potentiators or antagonists, relevant in neurological disorders.
- Antimicrobial agents : Functionalized variants exhibit activity against ESKAPE pathogens.
The Boc-protected carboxylic acid in the target compound enhances synthetic versatility , enabling:
Physiochemical Properties of Tetrahydrotriazolopyridine Scaffolds
The target compound’s properties are shaped by its unique structure:
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₈N₄O₄ |
| Molecular weight | 282.30 g/mol |
| Boiling point | 484.8±55.0 °C (predicted) |
| Density | 1.41±0.1 g/cm³ (predicted) |
| Acid dissociation constant | pKa ≈ 3.39 (carboxylic acid group) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
Key structural influences:
Strategic Importance of Functionalized Triazolopyridine Derivatives
Functionalization of the tetrahydrotriazolopyridine core enables tailored applications:
- Boc group manipulation :
- Carboxylic acid derivatization :
- Ring saturation effects :
Recent advances highlight this scaffold’s role in fragment-based drug design , where modular functionalization accelerates the discovery of kinase inhibitors and epigenetic modulators.
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-5-7(10(17)18)9-8(6-16)13-14-15(9)4/h7H,5-6H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFGRNPTDDWFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H19N3O4
- Molecular Weight : 281.31 g/mol
- CAS Number : 1391733-57-5
- IUPAC Name : this compound
The compound is known to interact with various biological targets. Its structure suggests potential activity as an inhibitor of specific kinases involved in cancer progression. Research indicates that compounds with similar scaffolds can inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy .
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. The mechanism involves the disruption of mitotic processes through the inhibition of protein-protein interactions critical for cell cycle regulation. For instance:
- Inhibition of Plk1 : The compound has been shown to effectively inhibit Plk1 PBD (polo-box domain), which is crucial for its function in cancer cells. This inhibition leads to reduced cell viability and proliferation in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the triazole and pyridine rings have been explored to enhance efficacy and selectivity against cancer cells while minimizing off-target effects. A series of analogs have been synthesized and tested for their inhibitory potency against Plk1 .
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of the compound on several cancer cell lines (e.g., breast and lung cancer). Results indicated that:
- The compound exhibited IC50 values in the low micromolar range.
- It induced apoptosis in treated cells as evidenced by Annexin V staining.
Study 2: Pharmacokinetics and Metabolism
Research on pharmacokinetics revealed:
- The compound has favorable ADME (absorption, distribution, metabolism, and excretion) properties.
- It demonstrated good bioavailability in animal models with a half-life suitable for therapeutic applications.
Data Table: Summary of Biological Activity
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that derivatives of 5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity against various pathogens. For instance:
- A derivative demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating strong antitubercular activity .
Anticancer Potential
Compounds with similar triazole structures have been investigated for their anticancer properties. The presence of specific functional groups in the triazolo-pyridine framework may enhance cytotoxicity against cancer cell lines. Research is ongoing to explore these effects further.
Case Study 1: Antibacterial Evaluation
In a study evaluating a series of triazolo derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups. This highlights the importance of substituent effects on biological activity .
Case Study 2: Antitubercular Activity
A specific derivative of the compound was tested against Mycobacterium smegmatis and exhibited promising results with significant growth inhibition at low concentrations. This suggests potential for development into therapeutic agents for tuberculosis treatment .
Comparison with Similar Compounds
Table 1. Structural Comparison of Target Compound and Analogs
Implications of Structural Differences
- Polarity and Solubility : The carboxylic acid in the target compound likely increases aqueous solubility compared to esters (e.g., ethyl dicarboxylate) or lipophilic groups (e.g., trifluoromethyl).
- Reactivity : The triazolo ring may confer distinct electronic effects compared to pyrazolo or pyrrolo systems, influencing nucleophilic substitution or cycloaddition reactions.
Research Findings and Contextual Insights
Lumping Strategy and Chemical Grouping
Per the lumping strategy (grouping structurally similar compounds into surrogate categories), these analogs might be treated as a single class in computational or environmental studies due to shared Boc groups and heterocyclic cores . However, the triazolo-pyridine system’s unique reactivity compared to pyrazolo derivatives may necessitate separate consideration in synthetic or pharmacological contexts.
Q & A
Q. What are the key considerations for synthesizing this compound?
Methodological Answer: The synthesis typically involves sequential protection/deprotection steps and heterocycle formation. Key steps include:
- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine functionality, ensuring stability during subsequent reactions. Mild bases like DMAP or TEA are often used .
- Triazolo Ring Formation: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal conditions for triazolo ring closure. Monitor reaction progress via TLC or LC-MS to avoid over-alkylation .
- Carboxylic Acid Activation: Use coupling agents (e.g., EDC/HOBt) for carboxylate intermediates. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (e.g., ethyl acetate/hexane) is recommended .
Q. How should this compound be characterized spectroscopically?
Methodological Answer:
- NMR Analysis:
- 1H NMR: Focus on the triazolo ring protons (δ 7.5–8.5 ppm) and Boc group (δ 1.4 ppm for tert-butyl). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydro-pyridine region (δ 2.0–4.0 ppm) .
- 13C NMR: Confirm Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out impurities .
- IR Spectroscopy: Identify Boc C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Q. What are the recommended handling and storage conditions?
Methodological Answer:
- Handling: Use standard lab PPE (gloves, goggles) in a fume hood. Although no specific hazards are reported for similar Boc-protected compounds, assume irritant potential for skin/eyes .
- Storage: Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or carboxylic acid dimerization. Use amber vials to limit light exposure .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Tautomerism Check: Investigate potential keto-enol tautomerism in the triazolo ring using variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize specific forms .
- Comparative Analysis: Compare data with structurally analogous compounds (e.g., pyrrolo-pyridine derivatives) to identify expected shifts .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, especially if stereochemistry or regiochemistry is disputed .
Q. What strategies optimize Boc deprotection without degrading the triazolo ring?
Methodological Answer:
- Acid Selection: Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0–5°C to minimize side reactions. Avoid prolonged exposure to strong acids (e.g., HCl gas) .
- Quenching: Neutralize with cold NaHCO3 immediately post-deprotection. Monitor by LC-MS to detect undesired ring-opening byproducts .
- Alternative Methods: Explore catalytic hydrogenation (Pd/C, H2) for Boc removal in hydrogenation-tolerant systems .
Q. How can stereochemical outcomes be controlled during tetrahydro-pyridine core synthesis?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric hydrogenation with Ru-BINAP complexes to set stereocenters in the tetrahydro-pyridine ring .
- Resolution Techniques: Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers .
- Computational Modeling: Predict steric effects using DFT calculations to guide reagent selection (e.g., bulky substituents to enforce desired conformations) .
Q. How are purification challenges addressed for this hydrophilic carboxylic acid?
Methodological Answer:
- Ion-Exchange Chromatography: Use Dowex resin (H+ form) to protonate the carboxylic acid, improving retention on C18 columns .
- Salt Formation: Convert to hydrochloride salts (via HCl/Et2O) for precipitation, followed by neutralization with aqueous NaOH .
- Lyophilization: Freeze-dry aqueous fractions after reverse-phase HPLC (0.1% TFA in H2O/MeCN) to recover pure product .
Q. How are side reactions during triazolo ring formation mitigated?
Methodological Answer:
- Reagent Stoichiometry: Limit azide or alkyne excess to ≤1.2 equivalents to prevent polycyclization .
- Temperature Control: Conduct CuAAC at 25–40°C instead of reflux to suppress thermal decomposition.
- Additive Screening: Include sodium ascorbate (reducing agent) to maintain Cu(I) stability and improve regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
